molecular formula C9H11NO3S B083293 2-Acetamido-4,5-dimethylthiophene-3-carboxylic acid CAS No. 13130-40-0

2-Acetamido-4,5-dimethylthiophene-3-carboxylic acid

Cat. No.: B083293
CAS No.: 13130-40-0
M. Wt: 213.26 g/mol
InChI Key: INDWVNOSVBJHGZ-UHFFFAOYSA-N
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Description

2-Acetamido-4,5-dimethylthiophene-3-carboxylic acid is an organic compound with the molecular formula C9H11NO3S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of acetamido and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-4,5-dimethylthiophene-3-carboxylic acid typically involves the acylation of 4,5-dimethylthiophene-3-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, followed by purification through recrystallization.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar acylation reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated derivatives of the thiophene ring.

Scientific Research Applications

2-Acetamido-4,5-dimethylthiophene-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-acetamido-4,5-dimethylthiophene-3-carboxylic acid is not fully elucidated. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The acetamido and carboxylic acid groups may play a role in binding to these targets, influencing their activity and leading to the observed biological effects.

Comparison with Similar Compounds

    2-Acetamido-3-carboxythiophene: Lacks the dimethyl substitution, which may affect its reactivity and biological activity.

    4,5-Dimethylthiophene-3-carboxylic acid: Lacks the acetamido group, which may reduce its potential for biological interactions.

    2-Acetamido-4,5-dimethylthiophene: Lacks the carboxylic acid group, which may affect its solubility and reactivity.

Uniqueness: 2-Acetamido-4,5-dimethylthiophene-3-carboxylic acid is unique due to the presence of both acetamido and carboxylic acid functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-acetamido-4,5-dimethylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-4-5(2)14-8(10-6(3)11)7(4)9(12)13/h1-3H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDWVNOSVBJHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)O)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355377
Record name 2-acetamido-4,5-dimethylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13130-40-0
Record name 2-(Acetylamino)-4,5-dimethyl-3-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13130-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-acetamido-4,5-dimethylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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